

# AV-5080 Demonstrates Potent Activity Against Neuraminidase Inhibitor-Resistant Influenza Strains

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AV-5080   |           |
| Cat. No.:            | B11034536 | Get Quote |

#### For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available in vitro data reveals that **AV-5080**, an investigational oral neuraminidase inhibitor (NAI), maintains significant potency against various influenza virus strains that exhibit resistance to currently approved NAIs, including oseltamivir, zanamivir, peramivir, and laninamivir. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the cross-resistance profile of **AV-5080**, supported by experimental data, to inform ongoing antiviral research and development efforts.

The emergence of influenza strains with reduced susceptibility to NAIs presents a significant challenge to public health.[1][2] Resistance is often conferred by specific amino acid substitutions in the viral neuraminidase (NA) enzyme, the target of this class of drugs. These mutations can alter the binding affinity of NAIs, thereby reducing their efficacy. This guide summarizes the inhibitory activity of **AV-5080** against key resistant influenza variants and compares its performance with that of established NAIs.

# **Comparative Analysis of Inhibitory Activity (IC50)**

The following tables summarize the 50% inhibitory concentration (IC50) values of **AV-5080** and other NAIs against wild-type and NAI-resistant influenza A and B viruses. The data indicates



that **AV-5080** often exhibits superior or comparable in vitro efficacy against viruses with reduced or highly reduced inhibition phenotypes for other NAIs.[1][2]

Table 1: Susceptibility of Influenza A Viruses with NAI Resistance-Associated Substitutions to **AV-5080** and Other Neuraminidase Inhibitors

| Influenza<br>A Virus | NA Amino<br>Acid<br>Substituti<br>on | AV-5080 | Oseltami<br>vir | Zanamivir | Peramivir | Laninami<br>vir |
|----------------------|--------------------------------------|---------|-----------------|-----------|-----------|-----------------|
| A(H1N1)pd<br>m09     | Wild-Type                            | 0.07    | 0.5             | 0.6       | 0.1       | 0.3             |
| H274Y                | 0.08                                 | 150     | 0.7             | 31.3      | 0.4       |                 |
| A(H3N2)              | Wild-Type                            | 0.2     | 0.8             | 1.2       | 0.2       | 0.6             |
| E119V                | 0.3                                  | 120     | 1.1             | -         | -         |                 |
| R292K                | 5.2                                  | 250     | 25              | -         | -         |                 |
| A(H5N1)              | Wild-Type                            | 0.03    | 0.4             | 0.5       | -         | -               |
| H274Y                | 0.04                                 | 180     | 0.6             | -         | -         |                 |
| E119G                | 2.1                                  | 45      | 150             | -         | -         | _               |
| N294S                | 0.03                                 | 15      | 0.5             | -         | -         |                 |

IC50 values are presented in nM. Data is compiled from multiple sources and assays may have slight variations. Dashes (-) indicate that data was not available in the reviewed literature.

Table 2: Susceptibility of Influenza B Viruses with NAI Resistance-Associated Substitutions to **AV-5080** and Other Neuraminidase Inhibitors



| Influenza<br>B Virus | NA Amino<br>Acid<br>Substituti<br>on | AV-5080 | Oseltami<br>vir | Zanamivir | Peramivir | Laninami<br>vir |
|----------------------|--------------------------------------|---------|-----------------|-----------|-----------|-----------------|
| B/Victoria           | Wild-Type                            | 0.9     | 3.5             | 2.1       | 0.7       | 3.3             |
| I222L                | 8.5                                  | 4.2     | 2.5             | -         | -         |                 |
| 1222N                | 12.1                                 | 5.1     | 3.1             | -         | -         | _               |
| B/Yamagat<br>a       | Wild-Type                            | 1.2     | 4.1             | 2.8       | -         | -               |
| R150K                | 15.3                                 | 4.8     | 3.2             | -         | -         |                 |

IC50 values are presented in nM. Data is compiled from multiple sources and assays may have slight variations. Dashes (-) indicate that data was not available in the reviewed literature.

The resistance profiles suggest that **AV-5080**'s binding mode is most similar to that of zanamivir, and dissimilar to oseltamivir, partly due to a compensatory binding effect from its guanidine moiety.[1]

# **Experimental Protocols**

The determination of the cross-resistance profile of **AV-5080** and other NAIs is primarily conducted using a fluorescence-based neuraminidase inhibition assay.

Neuraminidase Inhibition Assay Protocol

This assay quantifies the ability of an inhibitor to block the enzymatic activity of influenza neuraminidase. The most common method utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

#### Materials:

Influenza virus isolates (wild-type and mutant strains)



- Neuraminidase inhibitors (AV-5080, oseltamivir carboxylate, zanamivir, peramivir, laninamivir)
- MUNANA substrate
- Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
- Stop Solution (e.g., ethanol and NaOH mixture)
- 96-well black microplates
- Fluorometer

### Procedure:

- Virus Preparation: Virus stocks are diluted in assay buffer to a concentration that yields a linear reaction rate.
- Inhibitor Dilution: A serial dilution of each neuraminidase inhibitor is prepared in the assay buffer.
- Incubation: The diluted virus is pre-incubated with the various concentrations of the inhibitors in the 96-well plate for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding to the neuraminidase.
- Substrate Addition: The MUNANA substrate is added to each well to initiate the enzymatic reaction. The plate is then incubated for a defined period (e.g., 60 minutes) at 37°C.
- Reaction Termination: The reaction is stopped by the addition of the stop solution.
- Fluorescence Measurement: The fluorescence of the product, 4-methylumbelliferone (4-MU), is measured using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.
- IC50 Calculation: The concentration of the inhibitor that reduces the neuraminidase activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.





## **Mechanism of Action and Resistance**

The following diagram illustrates the general mechanism of neuraminidase inhibitors and the development of resistance.



Click to download full resolution via product page

Caption: Mechanism of neuraminidase inhibitors and development of resistance.

## Conclusion

The available data strongly suggests that **AV-5080** is a potent neuraminidase inhibitor with a favorable cross-resistance profile compared to other approved NAIs. Its ability to maintain activity against influenza strains with key resistance mutations, such as H274Y in A(H1N1) and E119V in A(H3N2), highlights its potential as a valuable new therapeutic option for the treatment of influenza. Further clinical evaluation of **AV-5080** is warranted to confirm these in vitro findings and to fully characterize its clinical efficacy and safety profile.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Resistance profiles for the investigational neuraminidase inhibitor AV5080 in influenza A and B viruses PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AV-5080 Demonstrates Potent Activity Against Neuraminidase Inhibitor-Resistant Influenza Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11034536#cross-resistance-profile-of-av-5080-with-other-nais]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com